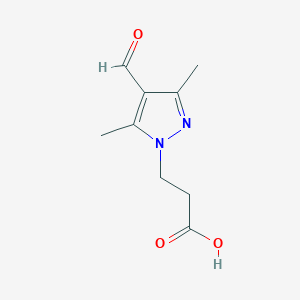

3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Description

BenchChem offers high-quality 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6-8(5-12)7(2)11(10-6)4-3-9(13)14/h5H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJNKKNNONMCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301229660 | |

| Record name | 4-Formyl-3,5-dimethyl-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949020-61-5 | |

| Record name | 4-Formyl-3,5-dimethyl-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949020-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-3,5-dimethyl-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Abstract: This technical guide provides a comprehensive overview of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The document details a proposed synthetic pathway, outlines key physicochemical properties, and offers an in-depth analysis of its structural characterization through modern spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both theoretical grounding and practical, field-proven insights into the handling and analysis of this molecule.

Introduction and Scientific Context

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities and applications as versatile building blocks in organic synthesis. The incorporation of a formyl group and a propanoic acid side chain onto the 3,5-dimethylpyrazole core, as in the case of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, introduces multiple functionalities. These functional groups can serve as handles for further chemical modifications, making this compound a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The strategic placement of the formyl group at the C4 position and the propanoic acid chain at the N1 position offers distinct opportunities for selective chemical transformations, rendering it a molecule of significant interest for synthetic and medicinal chemists.

Proposed Synthetic Pathway

The synthesis of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can be logically approached in a three-step sequence starting from readily available commercial reagents. This proposed pathway leverages well-established and robust chemical transformations, ensuring high efficiency and reproducibility.

Caption: Proposed synthetic route for 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

The initial step involves the condensation of pentane-2,4-dione with hydrazine hydrate. This is a classic Knorr pyrazole synthesis, which is typically a high-yielding and exothermic reaction.[1]

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentane-2,4-dione in methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add hydrazine hydrate (85% solution) dropwise to the stirred solution, maintaining the temperature below 35 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Remove the methanol under reduced pressure. The resulting crude 3,5-dimethyl-1H-pyrazole is often of sufficient purity for the next step, or it can be further purified by distillation.

-

Step 2: Formylation of 3,5-dimethyl-1H-pyrazole

The introduction of the formyl group at the C4 position of the pyrazole ring is efficiently achieved via the Vilsmeier-Haack reaction.[2][3] This electrophilic substitution reaction utilizes the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

-

Protocol:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF and cool it to 0 °C in an ice-salt bath.

-

Add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a viscous, often white, complex.

-

Dissolve 3,5-dimethyl-1H-pyrazole in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.

-

After the addition, raise the temperature of the reaction mixture to 60-70 °C and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2][3]

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize it with a saturated solution of sodium carbonate or sodium hydroxide until the pH is basic.[2]

-

The resulting precipitate, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Step 3: N-Alkylation with Acrylic Acid

The final step involves the N-alkylation of the pyrazole ring with acrylic acid to introduce the propanoic acid side chain. This reaction proceeds via a Michael addition mechanism, where the pyrazole nitrogen acts as a nucleophile.

-

Protocol:

-

In a suitable solvent such as acetonitrile or DMF, dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

-

Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate.

-

Add acrylic acid to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water to remove any inorganic salts, and dry under vacuum. The crude 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can be purified by recrystallization.

-

Physicochemical Properties

The expected physicochemical properties of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid are summarized in the table below. These values are predicted based on its chemical structure and data from similar compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₃ | [4] |

| Molecular Weight | 196.20 g/mol | Calculated |

| Monoisotopic Mass | 196.0848 Da | [4] |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | Predicted |

| pKa | ~4-5 (for the carboxylic acid) | Predicted |

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

A singlet for the aldehyde proton (CHO) in the downfield region, typically around δ 9.5-10.0 ppm.

-

Two singlets for the two methyl groups on the pyrazole ring (at C3 and C5), expected around δ 2.2-2.5 ppm.

-

Two triplets for the methylene protons of the propanoic acid side chain (-CH₂-CH₂-), with the protons adjacent to the pyrazole nitrogen appearing more downfield (around δ 4.2-4.5 ppm) than those adjacent to the carboxyl group (around δ 2.7-3.0 ppm).

-

A broad singlet for the carboxylic acid proton (-COOH), which can appear over a wide chemical shift range and may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

-

A signal for the aldehyde carbonyl carbon (CHO) in the highly deshielded region, around δ 185-195 ppm.

-

A signal for the carboxylic acid carbonyl carbon (COOH) around δ 170-180 ppm.

-

Signals for the pyrazole ring carbons (C3, C4, and C5). C3 and C5 will be in a similar region, while C4 will be distinct due to the formyl substituent.

-

Signals for the two methyl carbons attached to the pyrazole ring.

-

Signals for the two methylene carbons of the propanoic acid side chain.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretching band for the aldehyde, expected around 1670-1700 cm⁻¹.

-

A C=O stretching band for the carboxylic acid, typically around 1700-1725 cm⁻¹.

-

C-H stretching bands for the methyl and methylene groups in the region of 2850-3000 cm⁻¹.

-

C=N and C=C stretching vibrations from the pyrazole ring in the fingerprint region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

-

Electrospray Ionization (ESI): In positive ion mode, the molecule is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 197.0921.[4] In negative ion mode, the deprotonated molecular ion [M-H]⁻ at m/z 195.0775 would be observed.[4] Other adducts, such as with sodium [M+Na]⁺, may also be present.[4]

| Spectroscopic Data | Expected Values |

| ¹H NMR | Aldehyde-H: ~9.5-10.0 ppm; Pyrazole-CH₃: ~2.2-2.5 ppm; N-CH₂: ~4.2-4.5 ppm; CH₂-COOH: ~2.7-3.0 ppm; COOH: broad |

| ¹³C NMR | Aldehyde C=O: ~185-195 ppm; Carboxyl C=O: ~170-180 ppm |

| IR (cm⁻¹) | O-H (acid): 2500-3300 (broad); C=O (aldehyde): ~1670-1700; C=O (acid): ~1700-1725 |

| HRMS (ESI+) | [M+H]⁺: calculated m/z 197.0921 |

Potential Applications and Future Directions

The trifunctional nature of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid makes it a highly attractive scaffold for further chemical elaboration. The aldehyde group can undergo a variety of reactions, including reductive amination, Wittig reactions, and condensation reactions, to introduce diverse substituents. The carboxylic acid moiety can be converted into esters, amides, or other derivatives, which is particularly relevant for modulating pharmacokinetic properties in drug discovery. The pyrazole core itself is a well-known pharmacophore. This compound, therefore, represents a valuable starting material for the synthesis of novel libraries of compounds for screening against various biological targets.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for the synthesis and characterization of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. By leveraging established synthetic methodologies, a reliable route to this versatile building block has been proposed. The comprehensive spectroscopic analysis outlined herein will serve as a crucial reference for researchers in confirming the identity and purity of the synthesized compound. The multi-functional nature of this molecule opens up numerous avenues for future research in medicinal chemistry and materials science.

References

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

-

1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R). PubChem. Available at: [Link]

-

3-(4-formyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid. PubChemLite. Available at: [Link]

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 3-(4-formyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid (C9H12N2O3) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. This bifunctional scaffold is a valuable starting material for the synthesis of a diverse range of pyrazole derivatives with potential applications in medicinal chemistry and drug discovery.[1][2] This document outlines detailed protocols for the selective modification of both the aldehyde and carboxylic acid functionalities, including Schiff base formation, Knoevenagel condensation, reductive amination, esterification, and amide coupling. The causality behind experimental choices, considerations for chemoselectivity, and methods for the characterization of the resulting products are discussed in detail.

Introduction: The Versatility of the Pyrazole Scaffold

Pyrazole and its derivatives represent a prominent class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry.[1][2] The pyrazole nucleus is a key structural motif in a variety of clinically used drugs, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The unique electronic properties and the ability of the pyrazole ring to participate in hydrogen bonding and other non-covalent interactions contribute to its versatility as a pharmacophore.

The starting material, 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, offers two distinct points for chemical modification: a reactive aldehyde group at the 4-position of the pyrazole ring and a carboxylic acid moiety at the end of the N-1 substituent. This bifunctionality allows for the generation of a wide array of derivatives with diverse physicochemical properties and potential biological activities. The strategic manipulation of these functional groups is key to exploring the structure-activity relationships (SAR) of novel pyrazole-based compounds.

Strategic Approaches to Derivatization

The synthesis of derivatives from 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid requires careful consideration of the reactivity of both the aldehyde and carboxylic acid groups. Depending on the desired transformation, one group may need to be selectively reacted while the other remains unchanged or is protected. The following sections detail protocols for the derivatization of each functional group.

Reactions of the Aldehyde Group

The formyl group at the C4 position of the pyrazole ring is a versatile handle for a variety of chemical transformations, including the formation of imines (Schiff bases), alkenes, and secondary amines.

The condensation of the aldehyde with primary amines to form Schiff bases (imines) is a robust and widely used reaction.[4] These derivatives are not only valuable final products but also serve as intermediates for further transformations, such as reduction to secondary amines.

Protocol 1: General Procedure for Schiff Base Formation

-

Dissolution: Dissolve 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: Add the desired primary amine (1.0-1.2 eq.) to the solution. For less reactive amines, a catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.[1]

-

Reaction: Stir the reaction mixture at room temperature or under gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the Schiff base product may precipitate from the reaction mixture and can be isolated by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Causality and Experimental Choices:

-

Solvent: Ethanol and methanol are commonly used as they are good solvents for both the starting material and the amine, and they are relatively easy to remove.

-

Catalyst: The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, excess acid can protonate the amine, rendering it non-nucleophilic.[1]

-

Work-up: The purification method will depend on the physical properties of the synthesized Schiff base.

Table 1: Representative Schiff Base Derivatives

| Amine Reactant | Product | Expected 1H NMR (δ, ppm) |

| Aniline | 3-(4-(((E)-phenylimino)methyl)-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | Singlet for the imine proton (-CH=N-) around 8.0-8.5 ppm. |

| 4-Fluoroaniline | 3-(4-(((E)-(4-fluorophenyl)imino)methyl)-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | Similar to the aniline derivative, with characteristic signals for the fluorophenyl group. |

| Benzylamine | 3-(4-(((E)-(benzyl)imino)methyl)-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | Singlet for the imine proton and signals for the benzyl group. |

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, leading to the formation of an α,β-unsaturated product.[5][6]

Protocol 2: Knoevenagel Condensation with Malononitrile

-

Reactant Mixture: In a round-bottom flask, combine 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (1.0 eq.), malononitrile (1.1 eq.), and a catalytic amount of a weak base such as piperidine or triethylamine in a suitable solvent like ethanol or toluene.

-

Reaction: Heat the mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is evaporated, and the residue is purified by column chromatography.

Causality and Experimental Choices:

-

Active Methylene Compound: Malononitrile is a common choice due to the high acidity of its methylene protons. Other active methylene compounds like diethyl malonate or ethyl cyanoacetate can also be used.[5]

-

Catalyst: A weak organic base is typically used to generate the enolate of the active methylene compound without causing self-condensation of the aldehyde.

-

Water Removal: The removal of water is crucial for achieving high yields in this reversible condensation reaction.

Diagram 1: Knoevenagel Condensation Workflow

Caption: Workflow for Knoevenagel Condensation.

Reductive amination is a two-step, one-pot reaction that converts an aldehyde into a secondary or tertiary amine.[7] It involves the initial formation of a Schiff base, which is then reduced in situ.

Protocol 3: Reductive Amination with a Primary Amine

-

Imine Formation: Dissolve 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (1.0 eq.) and the primary amine (1.1 eq.) in a suitable solvent such as methanol or dichloromethane. Stir for 1-2 hours at room temperature to form the imine intermediate.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

-

Quenching and Extraction: Carefully quench the reaction with water. If the product is in an organic solvent, extract with an aqueous solution, and then adjust the pH of the aqueous layer to isolate the product.

-

Purification: Purify the product by recrystallization or chromatography.

Causality and Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent for imines and is stable in acidic conditions, which can be beneficial for the initial imine formation. Sodium borohydride is also effective but may require careful pH control.

-

Chemoselectivity: A key consideration is the potential reduction of the carboxylic acid. NaBH4 and STAB are generally not strong enough to reduce carboxylic acids, thus allowing for the selective reduction of the imine.

Reactions of the Carboxylic Acid Group

The propanoic acid side chain provides a handle for forming esters and amides, which can significantly alter the polarity and biological properties of the molecule.

Esterification of the carboxylic acid can be achieved under acidic conditions (Fischer esterification) or by using coupling agents.

Protocol 4: Fischer Esterification

-

Reaction Setup: Dissolve 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for several hours.

-

Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ester, which can be further purified if necessary.

Causality and Experimental Choices:

-

Protecting the Aldehyde: The aldehyde group is generally stable under these acidic conditions. However, for sensitive substrates, protection of the aldehyde as an acetal might be considered.[8]

-

Driving the Equilibrium: Using a large excess of the alcohol and removing the water formed can drive the reversible esterification reaction to completion.[3]

The formation of amides from the carboxylic acid and an amine typically requires the use of a coupling agent to activate the carboxylic acid.

Protocol 5: Amide Coupling using a Carbodiimide

-

Activation: Dissolve 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 eq.). Stir the mixture at 0 °C for 30 minutes.

-

Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: If using DCC, the dicyclohexylurea byproduct will precipitate and can be removed by filtration. The filtrate is then washed with dilute acid, dilute base, and brine.

-

Purification: The organic layer is dried, concentrated, and the resulting amide is purified by chromatography or recrystallization.

Causality and Experimental Choices:

-

Coupling Agents: EDC is often preferred over DCC as its urea byproduct is water-soluble and easily removed during the aqueous work-up.

-

Activator: HOBt is added to suppress side reactions and reduce the risk of racemization if chiral amines are used.

-

Chemoselectivity: The aldehyde group is generally unreactive towards these coupling agents, allowing for selective amide bond formation.

Diagram 2: Derivatization Pathways

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. societachimica.it [societachimica.it]

- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [epubl.ktu.edu]

Application Notes and Protocols: Leveraging 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid for Combinatorial Library Synthesis in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for engaging with a wide array of biological targets.[2] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[2][3][4] The inherent stability and synthetic tractability of the pyrazole ring further enhance its appeal in the design and development of novel therapeutics.[2] This guide focuses on a particularly valuable derivative, 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid , as a strategic scaffold for the construction of diverse small molecule libraries aimed at accelerating the drug discovery process.

This bifunctional scaffold presents two orthogonal points for diversification: a formyl group amenable to a variety of carbon-nitrogen bond-forming reactions, and a carboxylic acid ready for amide coupling. This dual functionality allows for the rapid generation of a large number of discrete compounds from a common core, a key principle of diversity-oriented synthesis (DOS).[5][6] The strategic placement of the methyl groups at positions 3 and 5 of the pyrazole ring serves to modulate the electronic properties of the core and can influence the orientation of substituents, potentially enhancing target binding.

This document provides a comprehensive guide to the synthesis of the 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid scaffold and detailed protocols for its application in the generation of a diverse chemical library.

Synthesis of the Scaffold: A Stepwise Approach

The synthesis of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can be efficiently achieved in a three-step sequence starting from commercially available 3,5-dimethylpyrazole. The synthetic workflow is depicted below.

Caption: Synthetic route to the target scaffold.

Protocol 1: Synthesis of Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate

This initial step involves the N-alkylation of 3,5-dimethylpyrazole with methyl acrylate via a Michael addition reaction.

Materials:

-

3,5-Dimethylpyrazole

-

Methyl acrylate

-

Triethylamine (TEA) or a similar non-nucleophilic base

-

Methanol (MeOH) or another suitable solvent

-

Magnetic stirrer and heating mantle

-

Round-bottom flask and condenser

Procedure:

-

To a solution of 3,5-dimethylpyrazole (1.0 eq) in methanol, add triethylamine (1.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl acrylate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

The key formylation step is achieved through the Vilsmeier-Haack reaction, a reliable method for introducing a formyl group onto electron-rich heterocyclic systems.[7][8][9]

Materials:

-

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or another inert solvent

-

Ice bath

-

Sodium bicarbonate solution (saturated)

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF (3.0 eq) in DCM to 0 °C.

-

Add POCl₃ (1.5 eq) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will occur.[9]

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (1.0 eq) in DCM dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: Synthesis of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

-

Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH) and Water

-

Hydrochloric acid (HCl, 1M)

Procedure:

-

Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is no longer present.

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous solution to pH 3-4 with 1M HCl.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final scaffold.

Library Synthesis: A Dual-Diversification Strategy

The synthesized scaffold provides two distinct handles for chemical diversification, allowing for the creation of a comprehensive library of compounds.

Caption: Dual diversification strategy for library synthesis.

Protocol 4: Library Generation via Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of secondary amines from aldehydes and primary amines.[10][11][12]

Materials:

-

3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

-

A diverse library of primary amines (R-NH₂)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (catalytic amount)

-

96-well reaction block or individual reaction vials

Procedure (for a single library member):

-

To a reaction vial, add the pyrazole scaffold (1.0 eq) and the primary amine (1.1 eq) in DCE.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature until completion (monitor by LC-MS).

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

The crude product can be purified by preparative HPLC or other high-throughput purification methods.[13][14]

Table 1: Representative Reductive Amination Reactions

| Entry | Amine (R-NH₂) | Product Structure | Yield (%) | Purity (%) |

| 1 | Benzylamine | (Structure Image) | 85 | >95 |

| 2 | Aniline | (Structure Image) | 78 | >95 |

| 3 | Cyclohexylamine | (Structure Image) | 90 | >95 |

| 4 | 2-Amino-thiazole | (Structure Image) | 72 | >95 |

(Note: Yields and purities are illustrative and will vary based on the specific amine used and purification method.)

Protocol 5: Library Generation via Amide Coupling

The carboxylic acid functionality can be readily converted to a diverse range of amides using standard peptide coupling reagents.[4][15][16]

Materials:

-

3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

-

A diverse library of primary or secondary amines (R₁R₂NH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

96-well reaction block or individual reaction vials

Procedure (for a single library member):

-

To a solution of the pyrazole scaffold (1.0 eq) in DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).

-

Add the coupling reagent (HATU or HBTU, 1.1 eq) and stir the mixture at room temperature.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

-

Purify the crude product using high-throughput purification techniques.

Characterization and Quality Control of the Library

Ensuring the identity and purity of each library member is critical for the reliability of subsequent biological screening. High-throughput characterization techniques are essential.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the rapid assessment of reaction completion and product purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be employed for structural confirmation of a representative subset of the library. High-throughput NMR is becoming increasingly accessible.[17]

-

High-Performance Liquid Chromatography (HPLC): Used for the final purity assessment and quantification of the library members.

Applications in Drug Discovery

The diverse library synthesized from the 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid scaffold can be screened against a wide range of biological targets. Given the prevalence of the pyrazole core in kinase inhibitors, this library is particularly well-suited for screening against various protein kinases implicated in cancer and inflammatory diseases.[1][2][18] The structural diversity introduced at the two points of modification allows for the exploration of a broad chemical space, increasing the probability of identifying novel hits.

Conclusion

The 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid scaffold is a powerful tool for the efficient construction of diverse small molecule libraries. Its bifunctional nature allows for a dual-diversification strategy, leading to the rapid generation of a large number of unique chemical entities. The protocols outlined in this guide provide a clear and actionable framework for the synthesis of the scaffold and its application in combinatorial library synthesis. By leveraging this versatile scaffold, researchers can significantly enhance their hit-finding efforts in the quest for novel therapeutics.

References

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

-

Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. ResearchGate. [Link]

-

Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. Technical Disclosure Commons. [Link]

-

p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. [Link]

-

Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. National Institutes of Health. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Untargeted Diversity-Oriented Synthesis for the Discovery of New Antitumor Agents: An Integrated Approach of Inverse Virtual Screening, Bioinformatics, and Omics for Target Deconvolution. ACS Publications. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Institutes of Health. [Link]

-

Purification of combinatorial libraries. PubMed. [Link]

- Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof.

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. National Library of Medicine. [Link]

-

Current Strategies for Diversity-Oriented Synthesis. National Institutes of Health. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

-

Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Library of Medicine. [Link]

-

Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. ACS Publications. [Link]

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

-

Combinatorial chemistry. Wikipedia. [Link]

-

Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. [Link]

-

High-throughput screening by Nuclear Magnetic Resonance (HTS by NMR) for the identification of PPIs antagonists. National Institutes of Health. [Link]

-

NEW ADVANCES IN DIVERSITY- ORIENTED SYNTHESIS. David Spring Group. [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

High throughput purification of combinatorial libraries. PubMed. [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Arkivoc. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

- N-alkylation method of pyrazole.

-

Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Reductive amination of aldehydes to primary amines. ResearchGate. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

-

High-Throughput Mass Spectrometry Facility for Chemical Synthesis and Biological Analysis. YouTube. [Link]

-

Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Scaffold Diversity Synthesis and Its Application in Probe and Drug Discovery. SciSpace. [Link]

-

High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Science. [Link]

-

Typical combinatorial synthesis procedures: (a) amide library based on... ResearchGate. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]

-

Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]

-

Combinatorial libraries: strategies and methods for 'lead' discovery. University of Sheffield. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

- Crystalline forms of (3r)-3-cyclopentyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4- yl)pyrazol-l-yl]propanenitrile salts and preparation thereof.

Sources

- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amide synthesis by acylation [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Current strategies for diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 13. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High throughput purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-throughput screening by Nuclear Magnetic Resonance (HTS by NMR) for the identification of PPIs antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: High-Throughput Screening Assays for Pyrazole Compounds

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its remarkable synthetic versatility and ability to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, have established it as a "privileged scaffold".[3] This means that the pyrazole core is present in a multitude of compounds with diverse and potent biological activities.[2] Consequently, pyrazole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] Market-approved drugs like Crizotinib (an ALK/ROS1 inhibitor), Ruxolitinib (a JAK1/2 inhibitor), and Celecoxib (a COX-2 inhibitor) highlight the clinical significance of this chemical moiety.[3][5]

Given the vast chemical space occupied by pyrazole derivatives, high-throughput screening (HTS) is an indispensable tool for identifying novel lead compounds.[6][7] HTS allows for the rapid testing of large libraries of pyrazole-based molecules against specific biological targets or cellular phenotypes, accelerating the initial stages of drug discovery.[8][9] This guide provides an in-depth overview of the key HTS assays and protocols tailored for the evaluation of pyrazole compound libraries, emphasizing the scientific rationale behind experimental design and the implementation of robust validation systems.

Chapter 1: Foundational Concepts in HTS for Pyrazole Libraries

A successful HTS campaign begins with a meticulously planned foundation. The unique physicochemical properties of a compound library can significantly impact assay performance. For pyrazoles, considerations include potential autofluorescence, light sensitivity, and solubility, which must be addressed during assay development.

Assay Selection and Development Strategy

The choice of assay technology is dictated by the biological question being asked. The two primary HTS strategies are target-based screening and phenotypic screening.

-

Target-Based Screening: This approach measures the direct interaction of a compound with a purified, isolated biological target (e.g., an enzyme or receptor). It is highly specific and provides immediate mechanistic insight.

-

Phenotypic Screening: This method assesses the effect of a compound on the phenotype of a cell or organism, without a preconceived target.[10] It is powerful for discovering compounds with novel mechanisms of action.[11]

A logical workflow for an HTS campaign is essential for efficiently moving from a large library to a few validated hits.

Caption: Ligand binding stabilizes the protein, increasing its melting temperature (Tₘ).

Protocol 4.1.1: TSA Fragment Screen for Pyrazole Binders

Materials:

-

Purified target protein (e.g., 2 µM final concentration)

-

TSA Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl

-

SYPRO™ Orange dye (e.g., Thermo Fisher), 5000X stock in DMSO

-

Pyrazole fragment library (e.g., 50 mM in DMSO)

-

96- or 384-well qPCR plates

-

Real-time PCR instrument capable of a melt-curve analysis.

Experimental Protocol:

-

Master Mix Preparation: Prepare a master mix containing the protein and SYPRO Orange dye in TSA buffer. The final dye concentration is typically 5X. Causality: The dye concentration needs to be optimized; too much can destabilize the protein, while too little gives a poor signal.

-

Compound Plating: Add 100 nL of each pyrazole fragment to the wells of the qPCR plate (for a final concentration of 200 µM in a 25 µL reaction). Add DMSO as a negative control.

-

Reaction Setup: Dispense 24.9 µL of the protein/dye master mix into each well.

-

Seal and Centrifuge: Seal the plate with an optical seal and briefly centrifuge to collect the contents at the bottom of the wells.

-

Melt Curve Analysis: Place the plate in the qPCR instrument. Program the instrument to heat from 25°C to 95°C with a ramp rate of 0.05°C/sec, collecting fluorescence data at each interval.

-

Data Analysis: The instrument software will generate melt curves (fluorescence vs. temperature). The Tₘ is the temperature at the inflection point of the curve (often calculated as the peak of the negative first derivative). A ΔTₘ > 2°C is typically considered a significant shift and a potential hit.

Chapter 5: Hit Confirmation and Validation

A "hit" from a primary screen is not a validated lead. A rigorous cascade of secondary and tertiary assays is required to eliminate artifacts and confirm the mechanism of action. [12] Key Steps in the Hit Validation Cascade:

-

Hit Reconfirmation: Re-test the primary hits from a freshly sourced powder sample to rule out sample degradation or identity issues.

-

Dose-Response Analysis: Determine the potency (IC₅₀/EC₅₀) of the confirmed hits to prioritize the most active compounds.

-

Orthogonal Assays: Confirm the hit's activity using a different assay technology that measures a different aspect of the biology. For a kinase inhibitor found via ADP-Glo, an orthogonal assay could be a mobility shift assay that directly measures substrate phosphorylation.

-

Counter-Screens/Selectivity Profiling:

-

Test against related targets to determine selectivity. A pyrazole kinase inhibitor should be profiled against a panel of other kinases.

-

Perform technology-specific counter-screens (e.g., test for luciferase inhibition for a luminescence-based primary assay).

-

-

Biophysical Confirmation: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or X-ray crystallography to directly demonstrate that the compound binds to the target protein. [13][12]

References

-

Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Chemical Methodologies. [Link]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. [Link]

-

Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). In Review. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Connect Journals. [Link]

-

Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. [Link]

-

Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. (2025). PubMed. [Link]

-

Pyrazole-Based Heterotricycles for Drug Discovery. (2020). ChemistryViews. [Link]

-

Next-Generation Organic Chemistry for Labeling and Imaging. The Journal of Organic Chemistry. [Link]

-

Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). PubMed Central. [Link]

-

High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. (2025). RSC Publishing. [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2014). National Institutes of Health. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2014). PubMed Central. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PubMed Central. [Link]

-

Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. (2022). PubMed Central. [Link]

-

Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. (2023). PubMed. [Link]

-

Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

-

Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (2017). National Institutes of Health. [Link]

-

A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

-

Biophysical screening in fragment-based drug design: a brief overview. (2019). Bioscience Horizons. [Link]

-

Phenotypic Screening Library. Otava Chemicals. [Link]

-

Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Publishing. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2024). MDPI. [Link]

-

Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2023). PubMed Central. [Link]

-

Biophysical screening in fragment-based drug design: a brief overview. (2019). ResearchGate. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]

-

Improved statistical methods for hit selection in high-throughput screening. (2003). PubMed. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. IJCPS. [Link]

-

From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). PubMed. [Link]

-

Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights. (2025). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 6. chemistryviews.org [chemistryviews.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemmethod.com [chemmethod.com]

- 9. biosciencehorizons.com [biosciencehorizons.com]

- 10. Phenotypic Screening Library [otavachemicals.com]

- 11. Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]

Application Note & Protocols: Strategic Functionalization of the Propanoic Acid Moiety in Pyrazole Derivatives for Accelerated Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3] Its prevalence is due to favorable physicochemical properties and its ability to engage in various biological interactions.[4][5][6] Pyrazole derivatives featuring a propanoic acid side chain are particularly valuable starting points for library synthesis and lead optimization. The carboxylic acid group is a versatile handle, readily transformed into a diverse array of functional groups, including esters, amides, and alcohols. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of this propanoic acid moiety. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Pyrazole-Propanoic Acid Scaffold as a Privileged Starting Point

Pyrazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][7][8][9] The propanoic acid substituent offers a critical point of diversification. The carboxyl group can act as a hydrogen bond donor or acceptor, and its conversion into other functionalities allows for the systematic exploration of a compound's structure-activity relationship (SAR).[6] For instance, converting the acid to an amide can introduce new hydrogen bonding patterns and modulate lipophilicity, while esterification can create prodrugs to improve bioavailability.

This guide details three primary, high-yield transformations of the pyrazole-propanoic acid moiety:

-

Amide Coupling: Formation of a stable amide bond with various amines.

-

Esterification: Conversion to esters, often to modulate solubility or create prodrugs.

-

Reduction: Reduction of the carboxylic acid to a primary alcohol, providing a new site for further functionalization.

Each section includes a discussion of the underlying chemical principles, a detailed, step-by-step protocol, and a workflow diagram to ensure clarity and successful implementation.

Core Transformation 1: Amide Coupling via Carbodiimide Activation

Amide bond formation is arguably the most crucial reaction in medicinal chemistry. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group.[10] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. The reaction is often performed in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization (if the scaffold has a chiral center) and improve yields by forming a more reactive activated ester intermediate.

Causality Behind Experimental Choices:

-

Why EDC? EDC is a water-soluble carbodiimide, which simplifies the purification process. The urea byproduct is also water-soluble and can be easily removed during aqueous workup.

-

The Role of HOBt: HOBt reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC. This creates an activated HOBt ester, which is more reactive towards the amine and less prone to side reactions than the O-acylisourea itself.

-

Solvent Selection (DMF/DCM): Dimethylformamide (DMF) and Dichloromethane (DCM) are excellent solvents for this reaction as they effectively dissolve a wide range of organic molecules and are generally unreactive under these conditions.

Workflow for Amide Coupling

Caption: General workflow for EDC/HOBt mediated amide coupling.

Protocol: Synthesis of N-benzyl-3-(1H-pyrazol-1-yl)propanamide

-

Reagent Preparation:

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(1H-pyrazol-1-yl)propanoic acid (1.0 eq).

-

Add benzylamine (1.1 eq).

-

Dissolve the components in anhydrous DMF or DCM (approx. 0.1 M concentration relative to the acid).

-

-

Reaction Setup:

-

Cool the flask to 0 °C using an ice-water bath.

-

Add HOBt (1.2 eq) to the stirred solution.

-

Slowly add EDC hydrochloride (1.2 eq) in small portions over 5-10 minutes. A slight exotherm may be observed.

-

-

Reaction Execution:

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

-

-

Workup and Purification:

-

Dilute the reaction mixture with ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[11]

-

Data Summary: Amide Coupling

| Parameter | Condition/Value | Rationale |

| Equivalents (Amine) | 1.0 - 1.2 eq | A slight excess can drive the reaction to completion. |

| Equivalents (EDC/HOBt) | 1.2 - 1.5 eq | Ensures full activation of the carboxylic acid. |

| Temperature | 0 °C to RT | Initial cooling controls the exotherm from EDC addition. |

| Typical Yield | 70 - 95% | Highly dependent on the steric and electronic nature of the amine. |

| Common Solvents | DMF, DCM, THF | Aprotic solvents that do not interfere with the reaction. |

Core Transformation 2: Fischer-Speier Esterification

Esterification is a fundamental transformation used to mask the polarity of a carboxylic acid, improve cell permeability, or create a prodrug that is later hydrolyzed in vivo. The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[12]

Causality Behind Experimental Choices:

-

Catalyst (H₂SO₄): A strong protic acid like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Excess Alcohol: Esterification is a reversible reaction.[12] Using the alcohol as the solvent or in large excess shifts the equilibrium towards the product side, according to Le Châtelier's principle.

-

Heating: The reaction is typically slow at room temperature and requires heating to proceed at a reasonable rate.

Workflow for Fischer Esterification

Caption: General workflow for Fischer-Speier Esterification.

Protocol: Synthesis of Methyl 3-(1H-pyrazol-1-yl)propanoate

-

Reagent Preparation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-(1H-pyrazol-1-yl)propanoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol). The alcohol will serve as both reactant and solvent.

-

-

Reaction Setup:

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%) to the solution while stirring.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate or DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude ester by flash column chromatography or distillation.[13]

-

Data Summary: Fischer Esterification

| Parameter | Condition/Value | Rationale |

| Catalyst | Conc. H₂SO₄, HCl (gas), TsOH | Strong acid required for carbonyl activation. |

| Alcohol | Used in large excess (as solvent) | Shifts equilibrium to favor product formation. |

| Temperature | Reflux | Increases reaction rate. |

| Typical Yield | 60 - 90% | Can be limited by the equilibrium position. |

| Note | Not suitable for acid-sensitive substrates. | Strong acid can cause degradation of other functional groups. |

Core Transformation 3: Reduction to Primary Alcohols

Reducing the propanoic acid moiety to a 3-hydroxypropyl group opens up new avenues for functionalization, such as etherification or conversion to leaving groups for nucleophilic substitution. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes are required for this transformation.

Causality Behind Experimental Choices:

-

Why LiAlH₄ or BH₃? Carboxylic acids are difficult to reduce. Milder reducing agents like sodium borohydride (NaBH₄) are generally ineffective. LiAlH₄ is a very powerful, unselective reducing agent, while BH₃ complexes (e.g., BH₃·THF) offer better selectivity, typically reducing carboxylic acids and amides without affecting esters or nitro groups.

-

Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents. The reaction must be carried out in anhydrous ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) under an inert atmosphere.

-

Careful Quenching: The workup for LiAlH₄ reactions must be performed cautiously by slowly adding water and/or a basic solution at low temperatures to safely quench the excess reagent and hydrolyze the aluminum alkoxide intermediates.

Workflow for LiAlH₄ Reduction

Caption: General workflow for the reduction of a carboxylic acid using LiAlH₄.

Protocol: Synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol

-

Reagent Preparation:

-

To a flame-dried, three-neck flask under an inert atmosphere, add LiAlH₄ (2.0 - 3.0 eq) and cover with anhydrous THF.

-

Cool the slurry to 0 °C with an ice bath.

-

In a separate flask, dissolve 3-(1H-pyrazol-1-yl)propanoic acid (1.0 eq) in anhydrous THF.

-

-

Reaction Setup:

-

Slowly add the solution of the carboxylic acid to the stirred LiAlH₄ slurry via a dropping funnel. (Note: H₂ gas evolution will occur).

-

-

Reaction Execution:

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature or gentle reflux for 2-6 hours until the starting material is consumed (monitor by TLC/LC-MS).

-

-

Workup and Purification (Fieser Method):

-

Cool the reaction mixture back to 0 °C.

-

Quench the reaction by the sequential, dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.

-

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake thoroughly with THF or EtOAc.

-

Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude alcohol by flash column chromatography.

-

Data Summary: Carboxylic Acid Reduction

| Parameter | Condition/Value | Rationale |

| Reducing Agent | LiAlH₄, BH₃·THF | Powerful hydrides capable of reducing carboxylic acids. |

| Equivalents | 2.0 - 3.0 eq | Stoichiometry requires more than 1 eq due to deprotonation and complex formation. |

| Solvent | Anhydrous THF, Et₂O | Aprotic ethereal solvents are required for LiAlH₄. |

| Temperature | 0 °C to Reflux | Controls initial reactivity, then driven to completion with heat. |

| Typical Yield | 75 - 95% | Generally a high-yielding transformation. |

| Caution | Highly Exothermic! Requires strict anhydrous conditions and careful quenching. | LiAlH₄ is pyrophoric and reacts violently with water. |

Conclusion and Outlook

The functionalization of the propanoic acid moiety on pyrazole derivatives is a critical strategy in drug discovery and development. The three core transformations presented here—amide coupling, esterification, and reduction—provide reliable and high-yielding pathways to a vast chemical space. By understanding the principles behind reagent selection and reaction conditions, researchers can effectively and efficiently generate diverse libraries of pyrazole analogues for biological screening. The resulting amides, esters, and alcohols serve not only as final target compounds but also as versatile intermediates for further synthetic elaboration, accelerating the journey from hit identification to lead optimization.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. [Link]

- Patel, R. H., et al. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Inci, S., et al. (2007). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]

-

Bhat, M., et al. (2023). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. ResearchGate. [Link]

-

Hu, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-27. [Link]

-

Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. PMC, PubMed Central. [Link]

-

ResearchGate. (2021). Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid). [Link]

-

Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

-

Castillo, J. C., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

-

Kumar, D., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science. [Link]

-

Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. [Link]

-

Naturalista Campano. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

-

de la Torre, M. C., & Gotor-Fernández, V. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. PMC. [Link]

-

ResearchGate. (2017). Bromination of pyrazole-3(5)-carboxylic acid. [Link]

-

Ansari, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Halim, S. A., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering and Applied Sciences. [Link]

-

Ghorai, A., & Nandi, P. (2023). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. Organic & Biomolecular Chemistry, 21(34), 6939-6943. [Link]

-

Al-Hourani, B. J., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Al-Warhi, T., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

-

Agarwal, A., et al. (2024). Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. PMC. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Direct amide formation from unactivated carboxylic acids and amines. Nature, 480(7378), 471-479. [Link]

-

Kumar, D., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. [Link]

-

Gaikwad, S. T., et al. (2020). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Reaction Chemistry & Engineering, 5(2), 377-387. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. mdpi.com [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 13. Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Developing Antimicrobial Agents from Pyrazole Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Aldehydes in Combating Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] Among these, pyrazole aldehydes represent a versatile scaffold for the synthesis of new antimicrobial agents. The aldehyde functional group serves as a reactive handle for further molecular elaboration, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of pyrazole aldehyde-based compounds, offering detailed protocols and insights for researchers in the field.